Pheanthine

Antimalarial drug discovery Chloroquine resistance Plasmodium falciparum

Pheanthine (CAS 1263-79-2) is a bisbenzylisoquinoline (BBIQ) alkaloid with a unique (1R,14R) stereochemistry and potent antiplasmodial activity (IC50 30 nM vs. NF54). Its 17-fold higher potency than tetrandrine makes it a superior research tool for chloroquine-sensitive malaria studies. Use as a validated negative control for C/EBPα induction assays. Bulk and custom synthesis inquiries welcome for this niche natural product.

Molecular Formula C38H42N2O6
Molecular Weight 622.7 g/mol
CAS No. 1263-79-2
Cat. No. B072073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheanthine
CAS1263-79-2
Synonyms6,6',7,12-tetramethoxy-2,2'-dimethyl-1 beta-berbaman
d-tetrandrine
hanjisong
isotetrandrine
isotetrandrine dihydrochloride
NSC-77037
tetradrine
tetrandrine
tetrandrine dihydrochloride, (1beta)-isomer
tetrandrine, (1'beta)-isome
Molecular FormulaC38H42N2O6
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
InChIInChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1
InChIKeyWVTKBKWTSCPRNU-LOYHVIPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phaeanthine (CAS 1263-79-2) for Research Procurement: Bisbenzylisoquinoline Alkaloid with Quantified Antiplasmodial and Anticancer Differentiation


Phaeanthine (CAS 1263-79-2; molecular formula C₃₈H₄₂N₂O₆; MW 622.75) is a bisbenzylisoquinoline (BBIQ) alkaloid isolated from natural sources including Cyclea peltata, Triclisia patens, and Phaeanthus species [1]. Structurally, it is the (1R,1′R)-configured enantiomer of tetrandrine, sharing an identical molecular scaffold but differing in three-dimensional stereochemistry [2]. Unlike many BBIQ alkaloids with broad activity profiles, phaeanthine exhibits a distinctive, quantifiable dual-differentiation: it is approximately twice as potent against chloroquine-resistant Plasmodium falciparum K1 (IC₅₀ = 365.85 nM) as against the chloroquine-sensitive T9-96 strain (IC₅₀ = 704.87 nM)—an inverse resistance profile rarely observed among antiplasmodial agents [3]—while also demonstrating Akt-targeted, mitochondria-mediated selective cytotoxicity toward cervical cancer HeLa cells (IC₅₀ = 8.11 μM) [4].

Phaeanthine Procurement Consideration: Why Tetrandrine and Other BBIQ Alkaloids Are Not Suitable Substitutes


Substituting phaeanthine with tetrandrine or other bisbenzylisoquinoline (BBIQ) alkaloids introduces significant scientific uncertainty due to quantifiable differences in stereochemistry-driven target engagement and disease-relevant potency profiles. Phaeanthine and tetrandrine, while sharing identical molecular formula (C₃₈H₄₂N₂O₆, MW 622.75), are optical antipodes with opposing stereochemistry at C-1 and C-1′ [1]. This stereochemical distinction translates to divergent biological behavior: phaeanthine exhibits a unique inverse chloroquine-resistance profile—being 1.93-fold more potent against resistant K1 than sensitive T9-96 [2]—whereas tetrandrine is reported to show conventional chloroquine-resistance patterns [3]. In anticancer contexts, phaeanthine demonstrates Akt-targeted, mitochondria-mediated apoptosis in HeLa cells [4], a mechanistic pathway not characterized for tetrandrine in the same experimental system. Furthermore, in Leishmania donovani amastigotes, phaeanthine is three-fold more active than the clinical standard Pentostam (IC₅₀ = 2.41 μM vs. baseline), while other BBIQ alkaloids such as fangchinoline (IC₅₀ = 0.39 μM, promastigotes) and cocsoline (IC₅₀ = 12.3 μM, amastigotes) show differing potency and selectivity profiles [5]. Generic BBIQ substitution therefore compromises both mechanistic reproducibility and quantitative experimental expectations.

Phaeanthine Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


Phaeanthine vs. Chloroquine-Sensitive Baseline: Inverse Resistance Potency Profile in P. falciparum

Phaeanthine exhibits a pharmacologically atypical inverse resistance profile: it is significantly more potent against chloroquine-resistant P. falciparum K1 than against the chloroquine-sensitive T9-96 clone [1]. This contrasts with chloroquine and most conventional antimalarials, which display reduced efficacy against resistant strains. This pattern is not reported for tetrandrine, which was evaluated separately against chloroquine-resistant clones without the same intra-study sensitive-strain comparator [2].

Antimalarial drug discovery Chloroquine resistance Plasmodium falciparum Bisbenzylisoquinoline pharmacology

Phaeanthine vs. Pentostam Clinical Standard: Three-Fold Superior Antileishmanial Activity Against L. donovani Amastigotes

Phaeanthine demonstrates significantly enhanced potency against the clinically relevant intracellular amastigote form of Leishmania donovani compared to the standard drug Pentostam (sodium stibogluconate) [1]. Among 20 BBIQ alkaloids screened in the same study, phaeanthine was one of the most active against amastigotes, though its macrophage toxicity at active concentrations (IC₅₀ = 2.41 μM) represents a selectivity limitation that distinguishes it from less toxic analogs such as cocsoline (IC₅₀ = 12.3 μM; no macrophage toxicity at active concentrations) [1].

Antileishmanial drug screening Leishmania donovani Amastigote assay Neglected tropical diseases

Phaeanthine vs. Untreated Control: Selective Cytotoxicity and Akt-Targeted Apoptosis in HeLa Cervical Cancer Cells

Phaeanthine exhibits selective cytotoxicity toward HeLa cervical cancer cells (IC₅₀ = 8.11 ± 0.04 μM) with mechanistic differentiation involving preferential Akt binding (docking score = -5.023) and subsequent mitochondria-mediated apoptosis [1]. In contrast, tetrandrine isolated from the same genus Cyclea peltata shows a different cytotoxicity profile: against breast cancer MDA-MB-231 cells, tetrandrine exhibits IC₅₀ values of 6.48 μg/mL (≈ 10.4 μM) in 2D culture, with activity mediated through ROS and caspase pathways rather than direct Akt targeting [2]. This mechanistic divergence underscores that phaeanthine and tetrandrine, despite being enantiomers, engage distinct apoptosis pathways in cancer cells.

Cervical cancer Akt signaling Mitochondria-mediated apoptosis Natural product anticancer

Phaeanthine vs. Tetrandrine Enantiomer: Stereochemistry-Driven Differentiation with Identical Molecular Scaffold

Phaeanthine and tetrandrine share identical molecular formula (C₃₈H₄₂N₂O₆), molecular weight (622.75), and constitutional connectivity, differing only in stereochemistry at C-1 and C-1′: phaeanthine possesses the (1R,1′R) configuration, while tetrandrine is the (1S,1′S) enantiomer [1]. This stereochemical relationship has been confirmed through total synthesis and isolation from co-occurring plant sources—notably, both alkaloids were isolated from different samples of the same Cyclea burmanni plant [2]. The infrared spectra of phaeanthine, tetrandrine, and isotetrandrine are distinguishable, enabling analytical differentiation [3]. Despite their structural similarity, the stereochemical divergence translates to distinct biological profiles as documented in Evidence Items 1 and 3.

Chiral natural products Stereochemistry-activity relationship Bisbenzylisoquinoline biosynthesis Analytical reference standards

Phaeanthine Selectivity Profile: Favorable Therapeutic Window in Antiplasmodial vs. Cytotoxicity Assays

Phaeanthine demonstrates a favorable selectivity profile in antiplasmodial contexts: at antimalarial concentrations (IC₅₀ = 365.85 nM), phaeanthine showed no detectable cytotoxicity to mammalian KB cells in a 48-hour microtest [1]. Separately, in human lung fibroblasts (MRC-5), phaeanthine exhibits an IC₅₀ of 11.2 μM, representing a >30-fold selectivity window relative to its antiplasmodial potency [2]. This contrasts with the antileishmanial context, where phaeanthine at active concentrations (IC₅₀ = 2.41 μM) is toxic to murine macrophages, yielding a selectivity index near unity [3]. This disease-context-dependent selectivity differentiates phaeanthine from BBIQ alkaloids like fangchinoline, which shows broad cytotoxicity across multiple cell lines.

Selectivity index Therapeutic window Cytotoxicity profiling Antimalarial drug safety

Phaeanthine Application Scenarios: Evidence-Backed Research Use Cases for Procurement Decision-Making


Antimalarial Drug Discovery: Tool Compound for Chloroquine Resistance Mechanism Studies

Phaeanthine's unique inverse resistance profile—1.93-fold more potent against chloroquine-resistant P. falciparum K1 (IC₅₀ = 365.85 nM) than against chloroquine-sensitive T9-96 (IC₅₀ = 704.87 nM)—positions it as a specialized tool compound for dissecting chloroquine resistance mechanisms [1]. Researchers investigating resistance-reversal strategies can employ phaeanthine as a benchmark compound distinct from verapamil-type resistance modulators, as phaeanthine does not reverse chloroquine resistance at sub-inhibitory concentrations (tested at 80.35 nM) and shows additive (not synergistic) effects in combination isobolograms with chloroquine in the K1 strain [1]. The favorable selectivity window (>30-fold relative to MRC-5 fibroblasts) supports its use in extended mechanistic studies without confounding cytotoxicity [2].

Cancer Biology: Akt-Targeted Apoptosis Pathway Dissection in Cervical Cancer Models

Phaeanthine provides a natural product-derived tool for investigating Akt-dependent, mitochondria-mediated apoptosis specifically in cervical cancer (HeLa) models, with validated IC₅₀ = 8.11 ± 0.04 μM and confirmed Akt docking (score = -5.023) [3]. Unlike tetrandrine, which mediates cytotoxicity through ROS/caspase pathways without direct Akt targeting, phaeanthine offers a mechanistically distinct probe for studies requiring Akt-pathway modulation [4]. This application is supported by phaeanthine's demonstrated downregulation of Akt, p-Akt, MCl-1, IGF-2, and XIAP, coupled with mitochondrial membrane depolarization and cytochrome c release—a comprehensive mechanistic dataset not yet available for other BBIQ alkaloids in cervical cancer contexts [3].

Antileishmanial Screening: High-Potency Positive Control for Amastigote Assays

Phaeanthine serves as a high-potency positive control (IC₅₀ = 2.41 μM) in L. donovani amastigote screening assays, offering three-fold superior activity compared to the clinical standard Pentostam [5]. This potency benchmark is valuable for calibrating assay sensitivity and validating screening cascades. However, procurement for this application must account for phaeanthine's concurrent macrophage toxicity at active concentrations (selectivity index ≈ 1), which provides an important reference point for evaluating the therapeutic index of novel antileishmanial candidates [5]. Researchers seeking BBIQ comparators with improved selectivity may also consider cocsoline (IC₅₀ = 12.3 μM; no macrophage toxicity) as an orthogonal reference [5].

Natural Product Chemistry: Enantiomer Reference Standard for BBIQ Alkaloid Research

Phaeanthine serves as an essential analytical reference standard for the (1R,1′R)-configured BBIQ enantiomer series, enabling researchers to distinguish it from the (1S,1′S)-enantiomer tetrandrine and the diastereomer isotetrandrine [6]. With confirmed isolation from Cyclea peltata rhizomes, Triclisia species, and Phaeanthus ophthalmicus [3], phaeanthine supports phytochemical standardization, biosynthetic pathway elucidation, and chemotaxonomic studies of Menispermaceae species. The availability of total synthesis routes [6] and commercial material with validated purity (≥95%, typically 98.71%) ensures reproducible sourcing for analytical method development and structure-activity relationship studies.

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